Cas no 1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid)

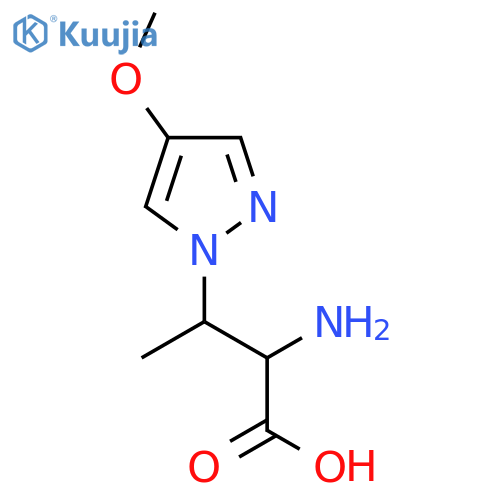

1995955-43-5 structure

商品名:2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid

- EN300-1124004

- 1995955-43-5

-

- インチ: 1S/C8H13N3O3/c1-5(7(9)8(12)13)11-4-6(14-2)3-10-11/h3-5,7H,9H2,1-2H3,(H,12,13)

- InChIKey: QDOGNGLUWJTYHS-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=NN(C=1)C(C)C(C(=O)O)N

計算された属性

- せいみつぶんしりょう: 199.09569129g/mol

- どういたいしつりょう: 199.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.1

- トポロジー分子極性表面積: 90.4Ų

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124004-0.1g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 0.1g |

$1307.0 | 2023-10-26 | |

| Enamine | EN300-1124004-0.05g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 0.05g |

$1247.0 | 2023-10-26 | |

| Enamine | EN300-1124004-0.25g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 0.25g |

$1366.0 | 2023-10-26 | |

| Enamine | EN300-1124004-10.0g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 10g |

$7435.0 | 2023-06-09 | ||

| Enamine | EN300-1124004-5g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 5g |

$4309.0 | 2023-10-26 | |

| Enamine | EN300-1124004-1.0g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 1g |

$1729.0 | 2023-06-09 | ||

| Enamine | EN300-1124004-2.5g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 2.5g |

$2912.0 | 2023-10-26 | |

| Enamine | EN300-1124004-1g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 1g |

$1485.0 | 2023-10-26 | |

| Enamine | EN300-1124004-10g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 95% | 10g |

$6390.0 | 2023-10-26 | |

| Enamine | EN300-1124004-5.0g |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid |

1995955-43-5 | 5g |

$5014.0 | 2023-06-09 |

2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1995955-43-5 (2-amino-3-(4-methoxy-1H-pyrazol-1-yl)butanoic acid) 関連製品

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量